molecular formula C14H21BrN2 B1532753 1-(1-(3-Bromophenyl)ethyl)-4-ethylpiperazine CAS No. 1704082-58-5

1-(1-(3-Bromophenyl)ethyl)-4-ethylpiperazine

Cat. No. B1532753
CAS RN: 1704082-58-5
M. Wt: 297.23 g/mol
InChI Key: UTHZRPFDYLAKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3-Bromophenyl)ethyl)-4-ethylpiperazine, or BEEP, is a synthetic compound that has been used in a variety of scientific research applications. BEEP has been found to be an effective inhibitor of the enzyme monoamine oxidase, making it a useful tool for studying the effects of monoamine oxidase inhibition on biochemical and physiological processes. BEEP has also been used to study the effects of monoamine oxidase inhibition on the central nervous system, as well as to investigate the mechanism of action of other monoamine oxidase inhibitors.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 2-Phenylpiperazine Derivatives : 2-Phenylpiperazine, a structural analog, serves as an intermediate in the synthesis of various pharmaceutical compounds, such as mirtazapine. The synthesis involves reactions starting from phenylacetic acid, undergoing bromination, and further reaction steps to achieve the desired product, showcasing the compound's role in organic synthesis and pharmaceutical development (Xuan Yun, 2003).

  • Modeling of Active Sites in Enzymes : Derivatives of bromophenylpiperazine have been utilized in modeling the active sites of type 3 copper proteins, essential for understanding the enzymatic functions and designing enzyme inhibitors. The study explores the influence of thioether groups near the metal site on catecholase activity, highlighting the compound's potential in bioinorganic chemistry research (Michael Merkel et al., 2005).

Applications in Drug Development

  • Antidepressant and Anxiolytic-Like Effects : Phenylpiperazine derivatives, structurally related to the compound , have been investigated for their pharmacological properties, demonstrating potential antidepressant and anxiolytic-like effects in animal models. This research indicates the compound's relevance in developing new therapeutic agents (K. Pytka et al., 2015).

  • Electrochemical Synthesis of Phenylpiperazine Derivatives : Electrochemical methods have been employed to synthesize new phenylpiperazine derivatives, showcasing an environmentally friendly and efficient approach to obtaining compounds with potential biological activities. This highlights the role of electrochemical reactions in developing pharmaceuticals (D. Nematollahi, A. Amani, 2011).

properties

IUPAC Name

1-[1-(3-bromophenyl)ethyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2/c1-3-16-7-9-17(10-8-16)12(2)13-5-4-6-14(15)11-13/h4-6,11-12H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHZRPFDYLAKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-Bromophenyl)ethyl)-4-ethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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